molecular formula C29H31ClF3N5O3 B610550 Rodatristat ethyl CAS No. 1673571-51-1

Rodatristat ethyl

Cat. No. B610550
M. Wt: 590.04
InChI Key: TZSZZENYCISATO-WIOPSUGQSA-N
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Description

Rodatristat ethyl is a first-in-class oral tryptophan hydroxylase 1 (TPH1) inhibitor . It is being studied as a potential treatment for pulmonary arterial hypertension (PAH) . The drug reduces the level of serotonin (5-HT), which is known to significantly reduce pulmonary arterial hypertension .


Synthesis Analysis

Rodatristat ethyl is a prodrug for rodatristat, a potent, peripheral inhibitor of TPH1 . It has demonstrated efficacy in monocrotaline and SUGEN hypoxia nonclinical models of PAH .


Molecular Structure Analysis

The molecular formula of Rodatristat ethyl is C29H31ClF3N5O3 . The molecular weight is 590.0 g/mol . The IUPAC name is ethyl (3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate .


Chemical Reactions Analysis

Rodatristat ethyl targets peripheral serotonin (5HT) biosynthesis . It achieves dose-dependent reductions in serotonin synthesis in healthy subjects . A target 40% reduction associated with efficacy in rat PAH models was achieved by day 7 for RE doses ≥300mg BID .


Physical And Chemical Properties Analysis

The physical and chemical properties of Rodatristat ethyl include a molecular formula of C29H31ClF3N5O3 and a molecular weight of 590.0 g/mol . More detailed physical and chemical properties may be available from specialized databases or scientific literature.

Scientific Research Applications

  • Treatment of Carcinoid Syndrome :

    • Rodatristat ethyl, a tryptophan hydroxylase inhibitor, has been studied for its effectiveness in reducing bowel movement frequency in patients with carcinoid syndrome. This syndrome, often associated with neuroendocrine tumors, can lead to severe diarrhea and other symptoms due to the overproduction of serotonin. Studies have shown that rodatristat ethyl can significantly reduce the urinary levels of 5-hydroxyindole acetic acid, a major metabolite of serotonin, thereby alleviating symptoms of carcinoid syndrome (Kulke et al., 2017), (Pavel et al., 2018).
  • Impact on Pulmonary Arterial Hypertension :

    • Rodatristat ethyl has been studied for its potential in treating pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the lungs' arteries. The drug targets the serotonin pathway and inhibits the biosynthesis of serotonin, which plays a key role in the development and progression of PAH. Research indicates that rodatristat ethyl could halt or reverse pulmonary vascular remodeling, a major factor in PAH progression (Lazarus et al., 2022).
  • Patient Experience and Clinical Trials :

    • Studies have also focused on understanding the patient experience with carcinoid syndrome and their response to rodatristat ethyl. Patients reported significant improvements in symptoms and overall well-being when treated with the drug, indicating its potential for enhancing quality of life in individuals with carcinoid syndrome (Anthony et al., 2017).

Safety And Hazards

Rodatristat ethyl is generally well-tolerated and safe, with no serious adverse events or dose-limiting toxicities being reported . The most common adverse reactions among all rodatristat-ethyl-treated groups were nausea, diarrhea, and headache .

Future Directions

Rodatristat ethyl is currently in Phase IIb development (ELEVATE 2) for pulmonary arterial hypertension (PAH) . The trial incorporates endpoints to generate essential clinical efficacy, safety, pharmacokinetic, and pharmacodynamic data needed to evaluate the ability of rodatristat ethyl to ameliorate PAH by halting or reversing pulmonary vascular remodeling through its unique mechanism of TPH1 inhibition .

properties

IUPAC Name

ethyl (3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31ClF3N5O3/c1-2-40-26(39)22-16-28(17-35-22)10-12-38(13-11-28)23-15-24(37-27(34)36-23)41-25(29(31,32)33)20-9-8-19(30)14-21(20)18-6-4-3-5-7-18/h3-9,14-15,22,25,35H,2,10-13,16-17H2,1H3,(H2,34,36,37)/t22-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSZZENYCISATO-WIOPSUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCN(CC2)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC2(CCN(CC2)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31ClF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rodatristat ethyl

CAS RN

1673571-51-1
Record name Rodatristat ethyl [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673571511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RODATRISTAT ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/507FY6OL37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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